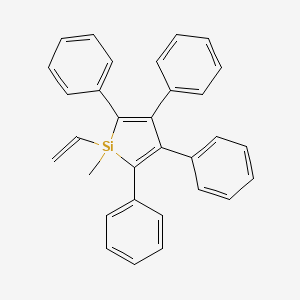
1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole is a silicon-containing five-membered cyclic dieneThe compound exhibits aggregation-induced emission (AIE), a phenomenon where the compound’s photoluminescence is enhanced when it aggregates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole typically involves the reaction of tetraphenylcyclopentadienone with a silicon-containing reagent under specific conditions. One common method involves the use of a Grignard reagent to introduce the silicon moiety . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silole oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in bioimaging due to its photoluminescent properties.
Industry: Utilized in the fabrication of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The unique properties of 1-ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole are attributed to its aggregation-induced emission (AIE). This phenomenon occurs due to restricted intramolecular rotations of the peripheral phenyl rings against the central silole core, which blocks nonradiative decay pathways and enhances radiative decay . This makes the compound highly efficient in emitting light when aggregated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dimethyl-2,3,4,5-tetraphenylsilole
- 1,1,2,3,4,5-Hexaphenylsilole
- 1,1-Dimethyl-2,3,4,5-tetraphenylgermole
- 1,1,2,3,4,5-Hexaphenylgermole
Uniqueness
1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole stands out due to its specific AIE properties, which are more pronounced compared to its germole and stannole analogs. This makes it particularly useful in applications requiring high photoluminescence efficiency .
Propriétés
Numéro CAS |
51528-39-3 |
|---|---|
Formule moléculaire |
C31H26Si |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
1-ethenyl-1-methyl-2,3,4,5-tetraphenylsilole |
InChI |
InChI=1S/C31H26Si/c1-3-32(2)30(26-20-12-6-13-21-26)28(24-16-8-4-9-17-24)29(25-18-10-5-11-19-25)31(32)27-22-14-7-15-23-27/h3-23H,1H2,2H3 |
Clé InChI |
RYPIMGCIBBEANX-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


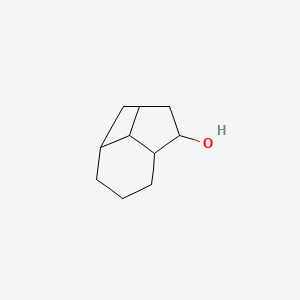

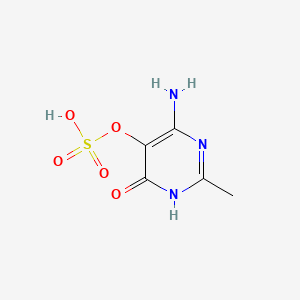
![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14663155.png)
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
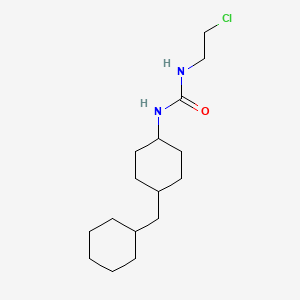
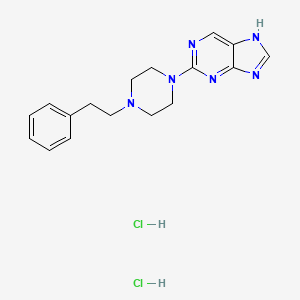
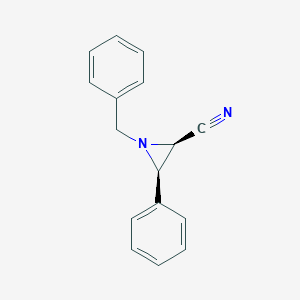

![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
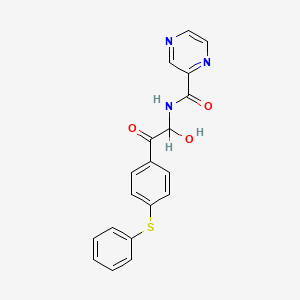
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
